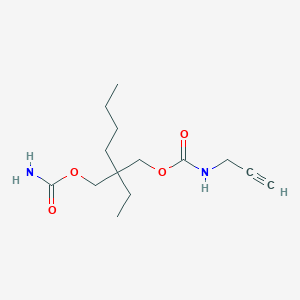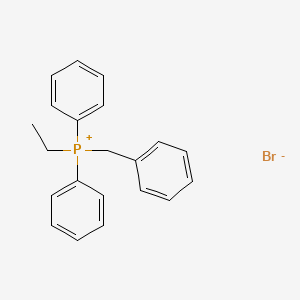
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is a compound that contains a phosphonium cation with ethyl, diphenyl, and phenylmethyl groups, paired with a bromide anion. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction involves the nucleophilic attack of the phosphorus atom on the carbon atom of the alkyl halide, resulting in the formation of the phosphonium salt. For example, the reaction of triphenylphosphine with ethyl bromide can yield the desired phosphonium salt .
Industrial Production Methods
Industrial production of phosphonium salts typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and temperature control are crucial in these processes to manage the reactivity and stability of the intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide primarily undergoes nucleophilic substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt by a strong base, such as butyl lithium .
Common Reagents and Conditions
Reagents: Strong bases like butyl lithium, sodium hydride, or potassium tert-butoxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with moisture or oxygen.
Major Products
The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction.
Biology: Phosphonium salts have been studied for their potential antimicrobial properties.
Industry: Used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The primary mechanism of action for phosphonium, ethyldiphenyl(phenylmethyl)-, bromide in the Wittig reaction involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with four phenyl groups attached to the phosphorus atom.
Tetramethylphosphonium bromide: Contains four methyl groups instead of phenyl groups.
Triphenylphosphonium methylide: An ylide used in the Wittig reaction, similar in reactivity but with different substituents.
The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the ylide formed in the Wittig reaction.
Propriétés
Numéro CAS |
32264-10-1 |
|---|---|
Formule moléculaire |
C21H22BrP |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
benzyl-ethyl-diphenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
BULAAWPTZIUWMG-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


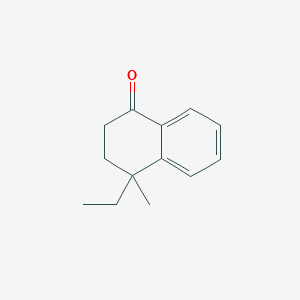
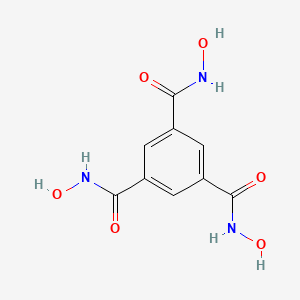
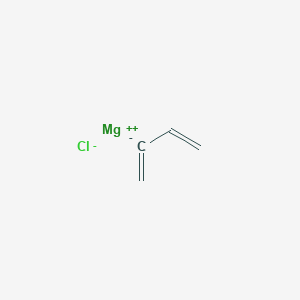

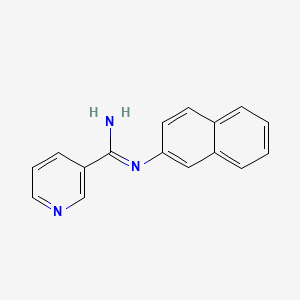

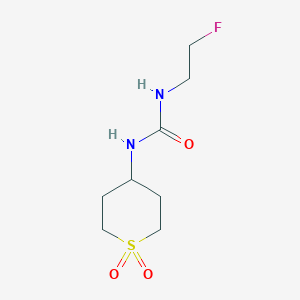

![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)

